molecular formula C21H24FN3O4 B1588909 莫西沙星异构体 CAS No. 268545-13-7

莫西沙星异构体

货号 B1588909
CAS 编号: 268545-13-7
分子量: 401.4 g/mol
InChI 键: FABPRXSRWADJSP-BZNIZROVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moxifloxacin is a synthetic fluoroquinolone antibiotic agent . It belongs to the fluoroquinolone class of anti-infective compounds and has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms including anaerobic bacteria . Moxifloxacin is produced as a single isomer and an (R, R)-isomer could be present as a chiral impurity .


Chemical Reactions Analysis

Moxifloxacin and its (R, R)-isomer have been subjected to various chemical reactions for analysis . A new stereospecific LC method for the separation and quantification of moxifloxacin and its (R, R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography on a reversed phase column .

科学研究应用

与DNA的相互作用

第四代合成氟喹诺酮类抗菌剂莫西沙星,与小牛胸腺DNA(ct-DNA)表现出显著的相互作用。荧光猝灭研究揭示了莫西沙星和ct-DNA之间的插层结合模式,主要是由氢键和范德华力促进的。这种相互作用突出了ct-DNA上的单个结合位点,可为进一步的抗生素药物研究和临床应用提供基础见解 (Lv et al., 2014).

抗分枝杆菌活性

莫西沙星对包括结核分枝杆菌、鸟分枝杆菌、堪萨斯分枝杆菌和机会分枝杆菌在内的各种分枝杆菌表现出显着的疗效。在测试的喹诺酮类药物中,它的活性优异,使其成为一种很有前景的抗分枝杆菌剂,值得对此应用进行进一步的研究 (Gillespie & Billington, 1999).

肺结核治疗

一项评估莫西沙星在肺结核治疗中的早期杀菌活性的研究表明,其疗效与异烟肼(一种标准的结核病治疗药物)相当。这表明其作为结核病管理中替代或辅助治疗方案的潜力 (Pletz et al., 2004).

纳米颗粒制剂

使用离子交换树脂 (IER) 开发用于眼部给药的莫西沙星纳米颗粒,例证了一种增强药物递送的创新方法。这种方法可持续释放药物,有可能减少给药频率并提高治疗效果,特别是在治疗细菌性结膜炎方面 (Vyas et al., 2020).

药代动力学相互作用

研究莫西沙星的药代动力学,特别是它与利福平和异烟肼等其他药物的相互作用至关重要。此类研究为其在联合治疗中的潜在用途提供了宝贵的见解,尤其是在结核病治疗中 (Ramachandran et al., 2012).

安全和危害

Moxifloxacin has some safety and hazard concerns. It is harmful if swallowed, causes eye irritation, is suspected of damaging the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure .

属性

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin isoMer

CAS RN

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin isoMer
Reactant of Route 2
Reactant of Route 2
Moxifloxacin isoMer
Reactant of Route 3
Reactant of Route 3
Moxifloxacin isoMer
Reactant of Route 4
Reactant of Route 4
Moxifloxacin isoMer
Reactant of Route 5
Reactant of Route 5
Moxifloxacin isoMer
Reactant of Route 6
Moxifloxacin isoMer

Citations

For This Compound
1
Citations
F Li, J Zhang, Y Jiang, L Jin… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。